molecular formula C8H5F3O2 B14832022 5-Hydroxy-2-(trifluoromethyl)benzaldehyde

5-Hydroxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B14832022
M. Wt: 190.12 g/mol
InChI Key: QYFYMQVUJBCYTK-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(trifluoromethyl)benzaldehyde is a versatile trifluoromethyl-substituted benzaldehyde derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of both an aldehyde group and a hydroxy group on the aromatic ring, complemented by the strong electron-withdrawing trifluoromethyl group, makes this compound a key intermediate for the construction of more complex molecules. It is particularly useful in the synthesis of N-acyl hydrazones , a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In research and development, this compound is employed as a precursor for the synthesis of ligands, functional materials, and potential pharmacologically active molecules. The aldehyde functional group is highly reactive , readily undergoing condensation reactions with amines and hydrazides to form imines and hydrazones, which are common scaffolds in drug discovery. The trifluoromethyl group is a key motif in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

5-hydroxy-2-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-4,13H

InChI Key

QYFYMQVUJBCYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C=O)C(F)(F)F

Origin of Product

United States

Overview of Trifluoromethylated Aromatic Aldehydes in Organic and Medicinal Chemistry

Trifluoromethylated aromatic aldehydes are a class of organic compounds that play a crucial role in modern organic and medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group into an aromatic aldehyde framework imparts significant and often beneficial changes to the molecule's physicochemical properties. nbinno.com

The trifluoromethyl group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. mdpi.comresearchgate.net These characteristics are highly desirable in drug design for several reasons:

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation by enzymes in the body. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles. mdpi.comresearchgate.net

Increased Binding Affinity : The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This can enhance interactions, such as hydrogen bonding and electrostatic interactions, with biological targets, potentially increasing a drug's efficacy and selectivity. mdpi.comresearchgate.net

Modulated Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.com

Due to these advantageous properties, trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals. nbinno.commdpi.com Aromatic aldehydes containing this group serve as key intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, antiviral, and anti-cancer drugs. nbinno.com The development of efficient methods for introducing the trifluoromethyl group into aromatic aldehydes remains an important goal for medicinal and agricultural chemists. acs.orgnih.gov

Historical Context of Fluorine Chemistry in Bioactive Molecules

The journey of fluorine from a notoriously reactive and dangerous element to a cornerstone of medicinal chemistry is a testament to scientific persistence. For many years after its discovery, elemental fluorine resisted isolation due to its extreme reactivity. lew.ro Early chemists who attempted to isolate it, including Humphry Davy and Joseph Louis Gay-Lussac, suffered from its toxic effects, earning them the name "fluorine martyrs". soci.org

The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated fluorine using electrolysis, an achievement for which he later won a Nobel Prize. lew.rowikipedia.org However, large-scale production of fluorine did not begin until World War II, where it was required for the Manhattan Project to produce uranium hexafluoride for uranium isotope separation. lew.rowikipedia.org

Key milestones in the history of fluorine in bioactive molecules include:

1954 : The introduction of Florinef acetate (B1210297) (Fludrocortisone acetate), the first fluoro-pharmaceutical, a potent corticosteroid. nih.gov

1958 : Lehmann's report on the relationship between the trifluoromethyl group and biological activity sparked broader interest among medicinal chemists. mdpi.com

Today, it is estimated that approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine, highlighting its established and critical role in modern chemistry. soci.org

Structural Considerations and Key Functional Groups of 5 Hydroxy 2 Trifluoromethyl Benzaldehyde

The chemical behavior and synthetic utility of 5-Hydroxy-2-(trifluoromethyl)benzaldehyde are dictated by the interplay of its three key functional groups attached to a central benzene (B151609) ring: the aldehyde (-CHO), the trifluoromethyl (-CF3), and the hydroxyl (-OH) group.

Aldehyde Group (-CHO) : Positioned at carbon 1, the aldehyde is a highly reactive functional group. It readily participates in a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions, making it a primary site for molecular elaboration. nbinno.com

Trifluoromethyl Group (-CF3) : Located at carbon 2, this group is a strong electron-withdrawing moiety. mdpi.com Its presence significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde group. nbinno.com The steric bulk of the -CF3 group can also direct the stereochemical outcome of reactions. acs.org

Hydroxyl Group (-OH) : Situated at carbon 5, the hydroxyl group is an electron-donating group and a hydrogen bond donor. It can influence the molecule's solubility and binding interactions. Its position directs electrophilic aromatic substitution to the ortho and para positions.

The specific arrangement of these groups—an ortho-trifluoromethyl substituent to the aldehyde and a meta-hydroxyl group—creates a unique electronic and steric environment, making this compound a specific and valuable precursor in multi-step syntheses.

Chemical Properties of this compound

Property Value
CAS Number 1243458-25-4 sigmaaldrich.com
Molecular Formula C8H5F3O2 chemicalbook.com
Molecular Weight 190.12 g/mol sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

| Purity | 97% sigmaaldrich.com |

Research Scope and Objectives Pertaining to 5 Hydroxy 2 Trifluoromethyl Benzaldehyde

Strategies for Trifluoromethyl Group Incorporation into Aromatic Systems

The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a critical transformation in medicinal and agricultural chemistry due to the unique properties this group imparts, such as increased metabolic stability and lipophilicity. mdpi.com A variety of methods have been developed to achieve this, ranging from classical approaches to modern C-H functionalization techniques.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. wikipedia.org For trifluoromethylation, this approach requires a source of an electrophilic "CF3+" species. wikipedia.org While the generation of a free trifluoromethyl cation is challenging, several reagents have been developed to act as electrophilic trifluoromethylating agents. chem-station.com These are often hypervalent iodine compounds or sulfonium (B1226848) salts. wikipedia.orgnih.gov

Key characteristics of electrophilic trifluoromethylating reagents are summarized below:

Reagent TypeExamplesReactivity
Hypervalent Iodine(III)-CF3Togni reagentsEffective for a range of nucleophiles including arenes, thiols, and alcohols. wikipedia.org
Sulfonium SaltsUmemoto reagents, Yagupolskii reagentsPowerful trifluoromethylating agents, capable of reacting with electron-rich arenes. wikipedia.orgchem-station.com

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -OH, -OCH3) are typically ortho-, para-directing, while electron-withdrawing groups (e.g., -CF3, -CHO) are meta-directing. youtube.com

Friedel-Crafts Acylation Routes

The Friedel–Crafts reactions are a cornerstone of organic synthesis, allowing the attachment of substituents to an aromatic ring. wikipedia.org While classic Friedel-Crafts alkylation can be problematic due to polysubstitution and carbocation rearrangements, Friedel-Crafts acylation is a more reliable method for introducing a carbonyl group. organic-chemistry.org This reaction involves an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). wikipedia.org

Although not a direct method for trifluoromethylation, Friedel-Crafts acylation can be a key step in a multi-step synthesis of trifluoromethylated compounds. For instance, an aromatic ring can be acylated, and the resulting ketone can then be subjected to further transformations.

Reactions Involving Trifluoromethylated Precursors

An alternative to directly introducing a -CF3 group is to start with a precursor that already contains this moiety. This "building block" approach is widely used in organic synthesis. Common trifluoromethylated starting materials include:

Trifluoromethylbenzene

Trifluoroacetic acid and its derivatives

Trifluoromethyl-substituted anilines and phenols

These precursors can then undergo various reactions, such as nitration, halogenation, or metal-catalyzed cross-coupling, to build up the desired molecular complexity. For example, transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)–CF₃ bonds. mdpi.com

Directed ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. unblog.frorganic-chemistry.org The resulting aryllithium species can then react with an electrophile.

Common directing metalation groups and their characteristics are outlined in the table below:

Directing Metalation Group (DMG)ExamplesComments
Amides-CONR2Strong directing groups.
Ethers-OCH3Moderate directing groups.
Carbamates-OCONR2Excellent directing groups, can be subsequently cleaved.
Sulfonamides-SO2NR2Effective directing groups.

This technique is particularly useful for introducing substituents at positions that are not easily accessible through classical electrophilic aromatic substitution. wikipedia.org Copper(II)-promoted ortho C-H trifluoromethylation using TMSCF₃ has also been reported as an exceedingly fast method. nih.gov

C-H Trifluoromethylation Methodologies

Direct C-H trifluoromethylation has emerged as a highly desirable and atom-economical strategy for synthesizing trifluoromethylated arenes. chemrxiv.org These methods avoid the need for pre-functionalized starting materials. A common approach involves the generation of a trifluoromethyl radical (•CF3), which can then attack the aromatic ring. nih.gov

Various reagents and conditions can be used to generate •CF3 radicals, including:

Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), this reagent serves as a source of trifluoromethyl radicals. nih.govresearchgate.net

Trifluoroiodomethane (CF3I): This gaseous reagent can generate •CF3 radicals under photolytic or radical initiator conditions. nih.gov

Umemoto and Togni Reagents: While primarily known as electrophilic trifluoromethylating agents, they can also participate in radical processes under certain conditions. nih.gov

The regioselectivity of radical C-H trifluoromethylation can sometimes be controlled by the inherent reactivity of the aromatic substrate or through the use of additives. chemrxiv.org

Synthesis of this compound

A plausible synthetic route to this compound would likely involve a multi-step process, leveraging the methodologies described above. One potential strategy could start with a commercially available precursor, such as 4-hydroxybenzaldehyde (B117250).

A hypothetical synthetic pathway is as follows:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxybenzaldehyde would first be protected to prevent it from interfering with subsequent reactions. A common protecting group for phenols is a methyl ether (anisole derivative) or a silyl (B83357) ether.

Introduction of the Trifluoromethyl Group: With the hydroxyl group protected, the trifluoromethyl group could be introduced. Given the directing effects of the protected hydroxyl (ortho-, para-directing) and the aldehyde (meta-directing), a directed ortho-metalation approach could be employed to achieve the desired 2-position substitution. Alternatively, a direct C-H trifluoromethylation could be attempted, although controlling the regioselectivity might be challenging.

Deprotection: The final step would be the removal of the protecting group from the hydroxyl functionality to yield the target compound, this compound.

Another viable approach could involve starting with a precursor that already contains the trifluoromethyl group, such as 2-iodobenzotrifluoride. This could then undergo a palladium-catalyzed formylation reaction to introduce the aldehyde group, followed by nucleophilic aromatic substitution to introduce the hydroxyl group. chemicalbook.com

Reported Literature Procedures for the Compound

The synthesis of this compound is effectively achieved through the partial reduction of its nitrile precursor, 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This transformation is a common and reliable method in organic synthesis for converting nitriles to aldehydes. commonorganicchemistry.comthermofisher.com The reagent of choice for this specific conversion is Diisobutylaluminum Hydride (DIBAL-H), a bulky and strong reducing agent known for its ability to selectively reduce esters and nitriles to aldehydes without significant over-reduction to the corresponding alcohol, provided the reaction conditions are carefully controlled. masterorganicchemistry.comchemistrysteps.com

The reaction proceeds via the coordination of the Lewis acidic aluminum center of DIBAL-H to the Lewis basic nitrile nitrogen. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an iminium-aluminum complex. masterorganicchemistry.comchemistrysteps.com This intermediate is stable at low temperatures. Upon aqueous workup, the complex is hydrolyzed to an imine, which is then readily converted to the final aldehyde product. masterorganicchemistry.comchemistrysteps.com

A typical laboratory procedure involves dissolving the starting material, 4-Hydroxy-2-(trifluoromethyl)benzonitrile, in an anhydrous aprotic solvent such as toluene (B28343) or dichloromethane. thermofisher.com The solution is then cooled to a low temperature, commonly -78 °C (the temperature of a dry ice/acetone bath), to manage the high reactivity of the DIBAL-H reagent and prevent side reactions. commonorganicchemistry.comchemistrysteps.com A solution of DIBAL-H (typically ~1 equivalent) is added slowly to the nitrile solution. After the addition is complete, the reaction is stirred for a short period at this low temperature before being quenched, often with methanol (B129727), followed by an aqueous acid workup to facilitate the hydrolysis of the intermediate and isolation of the this compound product. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound from its nitrile precursor via DIBAL-H reduction is highly dependent on the optimization of several key reaction parameters. The primary challenge in this reduction is preventing the over-reduction of the desired aldehyde to the corresponding primary alcohol. masterorganicchemistry.com

Temperature is the most critical factor. DIBAL-H reductions are typically conducted at low temperatures, such as -78 °C, to stabilize the tetrahedral intermediate formed after the initial hydride addition. chemistrysteps.com At higher temperatures, this intermediate can collapse and undergo a second hydride addition, leading to the formation of the alcohol byproduct. masterorganicchemistry.com

Stoichiometry of the DIBAL-H reagent is also crucial. Using a slight excess of DIBAL-H can lead to over-reduction, while an insufficient amount will result in an incomplete reaction and lower conversion of the starting nitrile. Therefore, precise control, typically using 1.0 to 1.2 equivalents of the reducing agent, is necessary to maximize the aldehyde yield. commonorganicchemistry.com

Reaction Time and Quenching must be carefully managed. Prolonged reaction times, even at low temperatures, can increase the likelihood of side product formation. The reaction is generally rapid and should be quenched promptly after the starting material has been consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC). acs.org The quenching step deactivates the excess reducing agent and initiates the hydrolysis of the intermediate to the aldehyde. masterorganicchemistry.com

Below is a table illustrating the influence of reaction parameters on the outcome of the DIBAL-H reduction of nitriles.

ParameterConditionExpected OutcomeRationale
Temperature -78 °CHigh Aldehyde YieldStabilizes the intermediate, preventing a second hydride addition. chemistrysteps.com
> -60 °CIncreased Alcohol ByproductThe intermediate is less stable, leading to over-reduction. masterorganicchemistry.com
Stoichiometry 1.0 - 1.2 eq. DIBAL-HOptimized Aldehyde YieldSufficient reagent for full conversion without significant excess. commonorganicchemistry.com
> 1.5 eq. DIBAL-HIncreased Alcohol ByproductExcess reducing agent promotes a second reduction. masterorganicchemistry.com
Reaction Time Monitored (e.g., < 1h)High SelectivityMinimizes time for potential side reactions to occur. acs.org
Prolonged (> several hours)Decreased SelectivityMay allow for slow over-reduction or other side reactions.

Derivatization Strategies from this compound

The presence of three distinct reactive sites—the aldehyde, the hydroxyl group, and the aromatic ring—makes this compound a valuable building block for creating a diverse range of more complex molecules.

Aldehyde Functional Group Transformations

The aldehyde group is a primary site for chemical modification, participating in a wide array of reactions. wikipedia.org

Reductive Amination: This is one of the most effective methods for synthesizing amines from aldehydes. In a one-pot reaction, the aldehyde reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent. thermofisher.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly selective and efficient reagent for this transformation, as it tolerates a wide variety of functional groups and reaction conditions. organic-chemistry.org This process allows for the direct attachment of various amine-containing fragments to the molecule. masterorganicchemistry.com

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5-Hydroxy-2-(trifluoromethyl)benzoic acid. This can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). ncert.nic.in

Reduction: The aldehyde can be reduced to a primary alcohol, [5-(hydroxymethyl)-4-(trifluoromethyl)phenyl]methanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is typically fast and high-yielding. ncert.nic.in

The following table summarizes key transformations of the aldehyde functional group.

TransformationReagentsProduct
Reductive AminationR¹R²NH, NaBH(OAc)₃4-(R¹R²N-methyl)-2-(trifluoromethyl)phenol
OxidationKMnO₄ or Jones Reagent5-Hydroxy-2-(trifluoromethyl)benzoic acid
ReductionNaBH₄[5-hydroxy-2-(trifluoromethyl)phenyl]methanol

Hydroxyl Group Modifications

The phenolic hydroxyl group offers another handle for derivatization, primarily through reactions that target the oxygen atom.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether through alkylation. google.com This is typically accomplished by treating the phenol (B47542) with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. researchgate.net This modification can be used to install a variety of alkyl or aryl groups, altering the molecule's steric and electronic properties.

O-Acylation (Esterification): Esters can be formed by reacting the hydroxyl group with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an ester functionality, which can be useful for further transformations or for modulating the compound's biological activity.

The table below provides examples of hydroxyl group modifications.

TransformationReagentsProduct
O-Alkylation1. K₂CO₃ or NaH 2. R-X (e.g., CH₃I)5-Methoxy-2-(trifluoromethyl)benzaldehyde
O-AcylationAc₂O, Pyridine4-formyl-3-(trifluoromethyl)phenyl acetate (B1210297)

Aromatic Ring Functionalization (e.g., Bromination)

Electrophilic aromatic substitution allows for the direct functionalization of the benzene (B151609) ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-para directing group, while the aldehyde and trifluoromethyl groups are deactivating and meta-directing.

In the case of this compound, the powerful directing effect of the hydroxyl group will dominate, guiding incoming electrophiles to the positions ortho and para to it (C4, C6, and C2). Since the C2 position is already occupied, substitution is expected to occur at the C4 or C6 positions.

Bromination: A common example of this functionalization is bromination. Using an electrophilic bromine source such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), a bromine atom can be selectively introduced onto the aromatic ring. rsc.org Given the directing effects, the expected products would be 4-Bromo-5-hydroxy-2-(trifluoromethyl)benzaldehyde or 6-Bromo-5-hydroxy-2-(trifluoromethyl)benzaldehyde. The exact ratio of these isomers would depend on the specific reaction conditions and the subtle interplay of steric and electronic factors. mdpi.com

This functionalization is summarized in the table below.

TransformationReagentsExpected Major Product(s)
BrominationN-Bromosuccinimide (NBS)4-Bromo-5-hydroxy-2-(trifluoromethyl)benzaldehyde and/or 6-Bromo-5-hydroxy-2-(trifluoromethyl)benzaldehyde

Fundamental Reaction Pathways

The reactivity of this compound can be systematically explored through the reactions of its principal functional moieties.

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic chemistry. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reaction is expected to proceed readily with common oxidizing agents.

Table 1: Plausible Oxidation Reactions of this compound

Oxidizing Agent Expected Product General Conditions
Potassium Permanganate (KMnO₄) 5-Hydroxy-2-(trifluoromethyl)benzoic acid Basic or acidic medium, heat
Chromic Acid (H₂CrO₄) 5-Hydroxy-2-(trifluoromethyl)benzoic acid Acidic medium (e.g., Jones oxidation)
Silver Oxide (Ag₂O) 5-Hydroxy-2-(trifluoromethyl)benzoic acid Ammoniacal solution (Tollens' reagent)

The aldehyde functional group in this compound can be readily reduced to a primary alcohol. This is a common and high-yielding transformation in organic synthesis. The most frequently used reducing agents for this purpose are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol, [5-hydroxy-2-(trifluoromethyl)phenyl]methanol. libretexts.org

Table 2: Reduction of this compound

Reducing Agent Product Typical Solvent
Sodium Borohydride (NaBH₄) [5-Hydroxy-2-(trifluoromethyl)phenyl]methanol Methanol, Ethanol
Lithium Aluminum Hydride (LiAlH₄) [5-Hydroxy-2-(trifluoromethyl)phenyl]methanol Diethyl ether, THF (followed by aqueous workup)

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being strongly influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group and an ortho-, para-director, while the aldehyde and trifluoromethyl groups are deactivating and meta-directing. libretexts.org In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions ortho and para to the hydroxyl group. For this compound, the positions C4 and C6 are ortho and para to the hydroxyl group, respectively. However, the C2 position is already substituted. The trifluoromethyl group at C2 and the aldehyde group at C1 will direct incoming electrophiles to the C5 position, which is meta to both. The strong activating effect of the hydroxyl group is expected to dominate, directing substitution primarily to the C4 and C6 positions. For example, in the regioselective bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde, the bromine atom is introduced at the 5-position, which is para to the hydroxyl group. researchgate.net A similar outcome would be expected for the bromination of this compound, with the electrophile attacking the positions activated by the hydroxyl group.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgwikipedia.orgmasterorganicchemistry.comchemistrysteps.com The aromatic ring of this compound itself is not suitably substituted for direct SₙAr, as the hydroxyl group is a poor leaving group. However, derivatives of this compound, where the hydroxyl group is converted into a better leaving group (e.g., a tosylate or triflate) or where additional activating groups like a nitro group are introduced, could potentially undergo SₙAr. The trifluoromethyl group, being strongly electron-withdrawing, would activate the ring towards nucleophilic attack. libretexts.org

Condensation Reactions and Heterocycle Formation

The aldehyde functionality of this compound serves as a key electrophilic center for condensation reactions, leading to the formation of imines and serving as a crucial step in the synthesis of various heterocyclic scaffolds.

The condensation of an aldehyde with a primary amine is a classic method for the synthesis of imines, commonly known as Schiff bases. libretexts.orgwikipedia.orgtaylorandfrancis.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This compound readily undergoes this reaction with a variety of primary amines, including aliphatic and aromatic amines, to form the corresponding Schiff bases. benthamscience.comnih.gov

The reaction is often carried out by refluxing the aldehyde and amine in a suitable solvent, such as ethanol. benthamscience.comnih.gov The presence of the hydroxyl group in the ortho position to the resulting imine linkage can lead to the formation of an intramolecular hydrogen bond, which contributes to the stability of the Schiff base.

Table 3: Representative Schiff Base Formation from this compound

Amine Reactant Product
Aniline (E)-4-(((phenyl)imino)methyl)-3-(trifluoromethyl)phenol
4-Fluoroaniline (E)-4-(((4-fluorophenyl)imino)methyl)-3-(trifluoromethyl)phenol
2-Aminopyridine (E)-4-(((pyridin-2-yl)imino)methyl)-3-(trifluoromethyl)phenol

This compound is a valuable building block for the synthesis of a variety of fused heterocyclic compounds.

Pyrazolines and Pyrazoles: Pyrazolines and pyrazoles can be synthesized from chalcones, which are α,β-unsaturated ketones. researchgate.netscholarsresearchlibrary.com A plausible route involves the Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., acetophenone) to form a chalcone (B49325) intermediate. Subsequent reaction of this chalcone with hydrazine (B178648) or a substituted hydrazine would lead to the formation of the corresponding pyrazoline, which can then be oxidized to the pyrazole (B372694). benthamscience.comresearchgate.net The reaction of trifluoromethyl-β-diketones with hydrazines is also a known route to pyrazoles, often proceeding through a 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate. researchgate.net

Chromones: Chromones can be synthesized through various methods, including the cyclization of chalcones derived from 2'-hydroxyacetophenones. researchgate.net Alternatively, the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, is a widely used method for coumarin (B35378) synthesis, and variations of this can lead to chromones. taylorandfrancis.comwikipedia.orgunishivaji.ac.inresearchgate.netorganic-chemistry.org A synthetic strategy towards a chromone (B188151) scaffold from this compound could involve its conversion to a 2',5'-dihydroxy-2-(trifluoromethyl)acetophenone derivative, which could then undergo cyclization.

Oxazines: Benzoxazines are typically synthesized via a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. researchgate.netrsc.orgrhhz.netasianpubs.orgnih.gov This reaction leads to the formation of the 1,3-oxazine ring fused to the benzene ring. This compound, as a substituted phenol, could potentially be used in such a reaction to generate novel benzoxazine (B1645224) derivatives. The aldehyde group of the starting material might need to be protected or could participate in the reaction under specific conditions.

Table 4: Potential Heterocyclic Scaffolds from this compound

Heterocycle General Synthetic Strategy Key Intermediates/Reactants
Pyrazoline/Pyrazole Claisen-Schmidt condensation followed by cyclization with hydrazine Chalcone, Hydrazine
Chromone Cyclization of a 2'-hydroxyketone derivative 2'-Hydroxyacetophenone derivative
Oxazine Mannich condensation Formaldehyde, Primary amine

Reaction Mechanisms and Intermediate Species

The initial condensation forms a hemiaminal, which then dehydrates to generate a crucial N-acyliminium ion intermediate. illinois.edu This highly electrophilic species is then attacked by the nucleophilic enol form of the β-keto ester. illinois.edu This step results in the formation of an open-chain ureide. The final stage of the reaction involves the cyclization of this ureide intermediate through the nucleophilic attack of the terminal amine group onto the ketone carbonyl, followed by a final dehydration step to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system. wikipedia.orgillinois.edu

The nature of the substituents on the benzaldehyde (B42025) ring can significantly influence the reaction intermediates. For example, the presence of a strongly electron-withdrawing group like the trifluoromethyl (-CF3) group at the ortho-position, as in this compound, can destabilize the carbocation character of the N-acyliminium intermediate. illinois.edu This destabilization can slow the reaction or, in some cases, allow for the isolation of the open-chain ureide intermediate, providing strong evidence for the proposed mechanistic pathway. illinois.edu

Kinetic studies on other reactions involving substituted benzaldehydes have shown that electron-withdrawing substituents generally accelerate reactions by increasing the electrophilicity of the carbonyl carbon. arkat-usa.org This increased electrophilicity facilitates the initial nucleophilic attack, which is often the rate-limiting step. arkat-usa.org In the context of the Biginelli reaction, while the electron-withdrawing -CF3 group might facilitate the initial attack by urea, it concurrently destabilizes the key cationic intermediate that follows. illinois.edu

The key species involved in the proposed Biginelli reaction mechanism are outlined in the table below.

StepIntermediate SpeciesDescriptionReference
1HemiaminalInitial adduct formed from the reaction of the aldehyde and urea. illinois.edu
2N-Acyliminium IonFormed via dehydration of the hemiaminal. Acts as the key electrophile. This is often the rate-limiting step. wikipedia.orgillinois.edu
3Open-Chain UreideProduct of the nucleophilic addition of the β-ketoester enol to the N-acyliminium ion. illinois.edu
4Cyclized IntermediateFormed by intramolecular nucleophilic attack of the terminal amine on the carbonyl group. wikipedia.org
53,4-Dihydropyrimidin-2(1H)-oneThe final product, formed after dehydration of the cyclized intermediate. wikipedia.orgillinois.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In this compound, four distinct proton signals are expected: one for the aldehyde proton, one for the hydroxyl proton, and three for the aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. In related compounds like 3-(Trifluoromethyl)benzaldehyde, this signal is observed at approximately 10.09 ppm. rsc.org

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad singlet and its position can be confirmed by D₂O exchange, where the peak disappears.

Aromatic Protons: The three protons on the benzene ring (H-3, H-4, and H-6) are in different chemical environments and will exhibit a complex splitting pattern due to spin-spin coupling.

H-6 is expected to be a doublet, coupled to H-4.

H-4 is expected to be a doublet of doublets, coupled to H-3 and H-6.

H-3 is expected to be a doublet, coupled to H-4.

The electron-withdrawing nature of the trifluoromethyl and aldehyde groups, combined with the electron-donating effect of the hydroxyl group, influences the precise chemical shifts of these aromatic protons.

Table 1: Representative ¹H NMR Data for Trifluoromethyl-Substituted Benzaldehydes

CompoundSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Reference
3-(Trifluoromethyl)benzaldehydeCDCl₃10.09 (s, 1H)8.16 (s, 1H), 8.09 (d, 1H), 7.90 (d, 1H), 7.70 (t, 1H) rsc.org
4-(Trifluoromethyl)benzaldehydeDMSO-d₆-8.15 (d, 2H), 7.89 (d, 2H) rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. For this compound, eight distinct signals are anticipated.

Carbonyl Carbon (-CHO): This carbon is significantly deshielded and appears far downfield, typically in the range of δ 190-195 ppm. rsc.org

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is directly coupled to three fluorine atoms, causing its signal to appear as a characteristic quartet. The chemical shift is typically around δ 123 ppm, with a large coupling constant (¹JCF) of approximately 273 Hz. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts.

The carbon bearing the CF₃ group (C-2) will also show a quartet splitting pattern, but with a smaller coupling constant (²JCF) of around 33-38 Hz. rsc.org

The carbons ortho and meta to the CF₃ group will also exhibit smaller C-F couplings.

The chemical shifts are influenced by the substituents: C-5 (attached to -OH) will be shifted upfield, while C-1 (attached to -CHO) and C-2 (attached to -CF₃) will be shifted downfield.

Table 2: Representative ¹³C NMR Data for Trifluoromethyl-Substituted Benzaldehydes

CompoundSolventCarbonyl Carbon (δ, ppm)CF₃ Carbon (δ, ppm, JCF in Hz)Aromatic Carbons (δ, ppm)Reference
3-(Trifluoromethyl)benzaldehydeCDCl₃190.7123.5 (q, J = 273.5)136.8, 132.6, 131.8 (q, J = 33.6), 130.8, 129.8, 126.4 rsc.org
N-phenyl-1-(4-(trifluoromethyl)phenyl)methanimine (derivative)DMSO-d₆159.5 (C=N)Not specified150.8, 139.6, 131.1, 130.8, 129.3, 126.6, 125.7 (q, J = 3.8), 122.7, 121.1 rsc.org

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since the three fluorine atoms in the trifluoromethyl group of this compound are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift for a CF₃ group on an aromatic ring typically falls in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org This single peak provides unambiguous confirmation of the presence of the trifluoromethyl group.

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbons based on the number of attached protons. For the target molecule, CH carbons (aromatic) would give positive signals, while CH₂, and CH₃ carbons would be absent. This helps in assigning the aromatic CH signals in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. It would show clear cross-peaks between adjacent aromatic protons (H-3/H-4 and H-4/H-6), confirming their connectivity on the benzene ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:

The aldehyde proton to C-1, C-2, and C-6.

The aromatic protons to their neighboring carbons.

Correlations from protons to the quaternary carbons (C-1, C-2, C-5), which are invisible in DEPT and HSQC spectra.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch (Aldehyde): A very strong and sharp absorption band corresponding to the carbonyl stretch is expected in the range of 1680-1710 cm⁻¹.

C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzene ring.

C-F Stretches (Trifluoromethyl): The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the region of 1100-1350 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H Stretch (Phenolic)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aldehydic)2700 - 2900Weak-Medium
C=O Stretch (Aldehyde)1680 - 1710Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-F Stretch (CF₃)1100 - 1350Very Strong

Raman Spectroscopy (FT-Raman)

Key vibrational modes observed in the FT-Raman spectra of hydroxy- and trifluoromethyl-substituted benzaldehydes include:

C=O Stretching: The carbonyl group of the aldehyde typically exhibits a strong Raman band. For instance, in related hydroxy benzaldehyde derivatives, this stretching vibration is observed in the region of 1600-1700 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the benzene ring carbons are generally found in the 1400-1650 cm⁻¹ range. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations usually appear at higher wavenumbers.

CF₃ Vibrations: The trifluoromethyl group has characteristic stretching and bending modes that are readily identifiable in the Raman spectrum.

O-H Vibrations: The hydroxyl group's stretching vibration is often weak in Raman spectra. researchgate.net

Density Functional Theory (DFT) calculations are frequently employed to aid in the assignment of the observed Raman bands to specific vibrational modes of the molecule. researchgate.net The comparison of experimental FT-Raman spectra with theoretical calculations provides a high degree of confidence in the structural characterization. researchgate.netmdpi.com

Interactive Data Table: Typical Raman Shifts for Functional Groups in Substituted Benzaldehydes

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)
Aldehyde (-CHO)C=O Stretch1600-1700
Aromatic RingC=C Stretch1400-1650
Trifluoromethyl (-CF₃)Symmetric Stretch~1300
Hydroxyl (-OH)O-H StretchWeak intensity

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. thermofisher.comnih.govnih.gov For this compound (C₈H₅F₃O₂), the theoretical exact mass is 190.0241 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, typically with an error of less than 5 ppm, thereby validating the molecular formula. nih.gov This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. thermofisher.com

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification. libretexts.orgresearchgate.net For aromatic aldehydes like this compound, common fragmentation pathways include:

Loss of a Hydrogen Radical (M-1): Cleavage of the aldehydic C-H bond can result in a prominent peak at M-1. docbrown.infomiamioh.edu

Loss of the Carbonyl Group (M-29): The loss of the -CHO group as a radical leads to a fragment ion with a mass 29 units less than the molecular ion. docbrown.infomiamioh.edu

Loss of Carbon Monoxide (M-28): Rearrangement and expulsion of a neutral carbon monoxide molecule can also occur. docbrown.info

Cleavage of the Trifluoromethyl Group: The C-C bond between the aromatic ring and the trifluoromethyl group can break, leading to characteristic fragment ions.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows for the precise confirmation of the compound's structure. nih.govfu-berlin.de The stable aromatic ring often results in a strong molecular ion peak. libretexts.org

Interactive Data Table: Predicted Key Mass Fragments for this compound

FragmentDescriptionPredicted m/z
[M]⁺Molecular Ion190
[M-H]⁺Loss of Hydrogen189
[M-CHO]⁺Loss of Formyl Radical161
[M-CO]⁺Loss of Carbon Monoxide162
[C₆H₄OH]⁺Phenyl fragment with hydroxyl93

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For this compound, an SCXRD study would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-C, C-O, C-H, and C-F bonds.

The bond angles within the molecule, including the geometry around the aldehyde and trifluoromethyl groups.

The conformation of the aldehyde and hydroxyl groups relative to the benzene ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net

This detailed structural information is invaluable for understanding the compound's physical and chemical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes.

In the context of this compound, the primary chromophore is the benzaldehyde moiety itself. The benzene ring and the carbonyl group (C=O) of the aldehyde contain π electrons and non-bonding (n) electrons, which can undergo transitions to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum of unsubstituted benzaldehyde typically displays two main absorption bands. A strong absorption band, known as the K-band, appears at a lower wavelength (around 248 nm) and is attributed to the π → π* electronic transition of the conjugated system involving the benzene ring and the carbonyl group. A much weaker band, the R-band, is observed at a longer wavelength (around 283 nm) and corresponds to the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen.

The electronic spectrum of this compound is significantly influenced by the presence of the hydroxyl (-OH) and trifluoromethyl (-CF3) substituents on the benzene ring.

Hydroxyl Group (-OH): The hydroxyl group at the 5-position acts as a potent auxochrome. An auxochrome is a group of atoms attached to a chromophore that modifies the ability of the chromophore to absorb light. The lone pair of electrons on the oxygen atom of the -OH group can be delocalized into the π-system of the benzene ring through resonance. This extended conjugation lowers the energy gap between the π and π* orbitals. Consequently, the π → π* transition requires less energy, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and an increase in the absorption intensity (a hyperchromic effect).

Trifluoromethyl Group (-CF3): The trifluoromethyl group at the 2-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group primarily exerts a strong negative inductive effect (-I effect). By withdrawing electron density from the benzene ring, the -CF3 group can influence the energy levels of both the n and π electrons. The electron-withdrawing nature of the -CF3 group is expected to lower the energy of the n orbitals on the carbonyl oxygen, which can lead to a bathochromic shift of the weak n → π* transition.

The combined effect of these two substituents on the benzaldehyde core results in a more complex UV-Vis spectrum compared to the parent molecule. The interplay of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group modifies the electronic distribution within the molecule, leading to distinct shifts in the absorption maxima of the characteristic electronic transitions.

Detailed research findings for various substituted benzaldehydes provide a basis for understanding the electronic transitions in this compound. For instance, studies on nitrobenzaldehydes, which also feature a strong electron-withdrawing group, show weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250 nm and 300 nm). This supports the expectation of a bathochromic shift for the n→π* transition in this compound due to the electron-withdrawing -CF3 group.

The following table summarizes the characteristic UV-Vis absorption data for benzaldehyde and provides predicted values for this compound based on the known effects of hydroxyl and trifluoromethyl substituents.

CompoundSolventλmax (nm) (π → π)ε (L·mol⁻¹·cm⁻¹) (π → π)λmax (nm) (n → π)ε (L·mol⁻¹·cm⁻¹) (n → π)
BenzaldehydeWater248~13,000283~100
This compoundEthanol> 248 (Predicted)> 13,000 (Predicted)> 283 (Predicted)> 100 (Predicted)

Note: The values for this compound are predicted based on established principles of substituent effects on electronic spectra. Actual experimental values may vary.

Computational Chemistry and Theoretical Characterization of 5 Hydroxy 2 Trifluoromethyl Benzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to predict various molecular properties.

Optimized Molecular Structures and Geometries

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For similar benzaldehyde (B42025) derivatives, studies have successfully used DFT methods to achieve this, showing good agreement between theoretical and experimental data where available. nih.gov However, a specific data table of these parameters for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde is not available in the reviewed literature.

Electronic Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential, Mulliken Charges)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their corresponding energy gap, provide insights into the chemical stability and reactivity of a molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. nih.gov Red regions in an MEP map typically indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions indicate positive potential, susceptible to nucleophilic attack.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, further aiding in the understanding of its electronic distribution.

While these analyses are standard for many organic compounds, specific values and detailed maps for this compound have not been published.

Vibrational Frequency Calculations and Spectral Predictions

Theoretical vibrational frequency calculations are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies of various vibrational modes, such as stretching, bending, and torsional motions within the molecule. acadpubl.euacadpubl.eu Such predictions for this compound would be valuable for its spectroscopic characterization, but published data is currently unavailable.

Non-Linear Optical (NLO) Properties

Organic molecules with specific structural features can exhibit significant NLO properties, making them of interest for applications in optoelectronics. Computational methods can predict NLO properties like the first-order hyperpolarizability (β). sphinxsai.com These theoretical predictions can guide the synthesis of new materials with enhanced NLO activity. A computational study on the NLO properties of this compound has not been found in the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations could provide valuable insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This information is particularly relevant in fields like drug design and materials science. nih.gov At present, there are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govjmaterenvironsci.com Developing such models for derivatives of this compound could facilitate the prediction of their activities or properties without the need for extensive experimental testing. This would require a dataset of related compounds with known activities or properties, which does not appear to be available in the current body of scientific literature for this specific chemical class.

Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies conducted on the compound this compound. While molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a protein target, published research detailing such investigations for this particular compound is not available. Computational studies on other substituted benzaldehydes have been reported in the context of various biological targets, but in adherence to the specified focus, these are not detailed here. nih.govmdpi.comnih.gov

Protein-Ligand Interaction Research

There is no specific protein-ligand interaction research available in published literature that focuses on this compound. This type of research is crucial for understanding the mechanism of action of a compound at a molecular level, often identifying key amino acid residues involved in binding and the types of intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. While general methodologies for studying protein-ligand interactions are well-established, their specific application to this compound has not been documented in accessible research.

Binding Affinity Predictions

No specific data on the predicted binding affinity of this compound to any biological target were found in the course of this research. Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery and is frequently predicted using computational methods. Such predictions for this compound are not present in the available scientific literature.

Interactive Data Table: Summary of Molecular Docking and Binding Affinity Data

Target ProteinBinding Affinity (e.g., Ki, IC50)Key Interacting ResiduesReference
No specific molecular docking or binding affinity data is available for this compound in the reviewed scientific literature.

Reaction Pathway Simulations and Transition State Analysis

A thorough review of the scientific literature did not uncover any reaction pathway simulations or transition state analyses specifically for this compound. These computational chemistry methods are employed to elucidate reaction mechanisms, determine activation energies, and characterize the geometry of transition states. While there are studies on the reaction mechanisms of other benzaldehyde derivatives, research focusing on the specific reaction pathways and transition states involving this compound is not currently available. acs.org

Applications and Emerging Research Frontiers for 5 Hydroxy 2 Trifluoromethyl Benzaldehyde Scaffolds

Applications in Organic Synthesis and Specialty Chemical Production

The dual reactivity of the hydroxyl and aldehyde functionalities, modulated by the trifluoromethyl group, positions 5-Hydroxy-2-(trifluoromethyl)benzaldehyde as a valuable scaffold in the synthesis of a wide array of organic molecules and advanced materials.

Versatile Building Blocks in Complex Molecule Synthesis

The aldehyde group of this compound serves as a key functional handle for constructing complex heterocyclic systems, which are foundational structures in many areas of medicinal and materials chemistry. One significant application is in the synthesis of fused heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of considerable interest due to their wide range of biological activities.

The synthesis typically involves a condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent. This compound can be transformed into a suitable reaction partner for such cyclizations. For instance, it can undergo reactions like Knoevenagel or Claisen-Schmidt condensation to form an α,β-unsaturated carbonyl compound, which then reacts with an aminopyrazole to yield the target pyrazolo[1,5-a]pyrimidine (B1248293) core. The trifluoromethyl group is often retained in the final structure to enhance properties like metabolic stability and binding affinity.

Table 1: Synthesis of Heterocyclic Scaffolds

Starting Material Reagent Resulting Scaffold Potential Application
This compound 5-Aminopyrazole derivatives Pyrazolo[1,5-a]pyrimidine Kinase inhibitors, CNS agents
This compound Amidoximes 1,2,4-Oxadiazole Bioisosteres, Medicinal chemistry

Another key synthetic application is the formation of 1,2,4-oxadiazoles. These heterocycles are recognized as important pharmacophores and bioisosteres for ester and amide functionalities. The synthesis can be achieved through the cyclocondensation of an amidoxime (B1450833) with the aldehyde. nih.gov This reaction provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles where one of the substituents is the 5-hydroxy-2-(trifluoromethyl)phenyl moiety, creating a novel building block for drug discovery programs. mdpi.com

Precursors for Advanced Materials (e.g., Polymers with Enhanced Thermal Stability and Chemical Resistance)

The incorporation of fluorine atoms, particularly the trifluoromethyl group, into polymer backbones is a well-established strategy for enhancing thermal stability, chemical resistance, and dielectric properties. This compound is a promising monomer for creating high-performance polymers due to its thermal robustness and reactive functional groups.

One potential route for polymerization is through Friedel-Crafts hydroxyalkylation polycondensation. nsf.gov In this process, the aldehyde group of this compound can react with aromatic nucleophiles (such as biphenyl (B1667301) or diphenyl ether) in the presence of a strong acid catalyst. The phenolic hydroxyl group can either be protected and deprotected during the synthesis or used to create poly(ether) linkages. The resulting polymers would feature the trifluoromethyl group pendent to the main chain, which is expected to impart the following properties:

High Thermal Stability: The strong carbon-fluorine bond contributes to a higher decomposition temperature.

Chemical Inertness: The fluorine atoms provide a shield against chemical attack.

Low Dielectric Constant: The presence of fluorine lowers the polarizability of the polymer chains.

Hydrophobicity: The CF3 group increases the water-repellent properties of the material surface.

These characteristics make such polymers suitable for applications in microelectronics, aerospace engineering, and as specialty coatings.

Synthesis of Fluoro-Containing Reagents and Intermediates

Beyond its direct use, this compound can be converted into other valuable fluorinated intermediates. The aldehyde and hydroxyl groups can be independently or sequentially modified to create a range of derivatives. For example, oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl chloride, yields 5-hydroxy-2-(trifluoromethyl)benzoyl chloride. This acyl chloride is a reactive intermediate for introducing the trifluoromethylphenyl moiety into various molecules through esterification or amidation reactions.

Furthermore, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or triflate), enabling nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of other functional groups, creating a library of substituted 2-(trifluoromethyl)benzaldehyde (B1295035) derivatives for use in diverse synthetic applications.

Exploration in Agricultural Chemistry

The trifluoromethyl group is a key feature in a large number of modern agrochemicals due to its ability to increase biological activity, metabolic stability, and lipid solubility, which enhances transport within target organisms. Consequently, derivatives of this compound are actively being explored for their potential as next-generation herbicides and pesticides.

Development of Herbicidal Agents

Many commercial herbicides contain trifluoromethylphenyl scaffolds. Research in this area focuses on synthesizing derivatives of this compound, primarily through reactions involving the aldehyde and hydroxyl groups, to discover new herbicidal agents. A common strategy involves etherification of the hydroxyl group and condensation of the aldehyde group to form complex heterocyclic structures.

For example, α-trifluoroanisole derivatives containing phenylpyridine moieties have shown potent herbicidal activity. biosynth.com While not directly starting from this compound, the synthesis of analogous structures is feasible. A hypothetical synthetic route could involve the Williamson ether synthesis to link the hydroxyl group to a suitable heterocyclic partner, followed by conversion of the aldehyde into another functional group to complete the herbicidal pharmacophore.

Table 2: Herbicidal Activity of Structurally Related Trifluoromethyl Compounds

Compound Class Target Weeds Activity Level Reference
α-Trifluoroanisole Phenylpyridines Abutilon theophrasti, Amaranthus retroflexus >80% inhibition @ 37.5 g a.i./hm² biosynth.com
α,α,α-trifluoro-m-tolyl Pyridazinones Barnyardgrass, Rape Bleaching activity @ 10 µg/mL nsf.gov

Investigation of Pesticidal Properties

The trifluoromethyl group is also a prevalent feature in insecticides and other pesticides. justia.com The development of new pesticidal agents from this compound often involves its incorporation into structures known to have insecticidal activity, such as benzoylphenylureas or complex diamides. These compounds frequently act by disrupting chitin (B13524) synthesis in insects or targeting their nervous systems.

The synthesis of such derivatives would utilize the aldehyde function as a key reaction point. For example, it could be used to build a hydrazone linkage, which is a common substructure in many bioactive molecules. A patent for molecules with pesticidal utility describes the synthesis of complex benzohydrazides from substituted benzaldehydes, indicating a viable pathway for derivatives of this compound. justia.com

Table 3: Pesticidal Activity of Structurally Related Trifluoromethyl Scaffolds

Compound Class Target Pest Activity Noted Reference
Benzoylpyrimidinylurea Derivatives Mosquito (Culex pipiens pallens) 100% inhibition @ 0.25 µg/mL nih.gov
Diamide Compounds Cowpea aphid (Aphis craccivora) >78% lethal rates @ 200 µg/mL mdpi.com

The ongoing research into these applications highlights the significant potential of this compound as a foundational element in the development of advanced materials and effective agricultural solutions.

Pharmacological and Biological Research Applications (Preclinical Focus)

The this compound scaffold serves as a crucial starting point in medicinal chemistry for the development of novel therapeutic agents. Its unique combination of a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl group provides a versatile platform for designing molecules with specific biological targets. Preclinical research has increasingly focused on harnessing these features to create potent and selective modulators of enzyme activity and other biological functions.

Rational Design of Biologically Active Scaffolds

The rational design of drugs often involves modifying a core chemical structure, or scaffold, to enhance its biological and physicochemical properties. nih.gov The this compound framework is a prime candidate for such modifications, offering multiple points for chemical alteration to improve interactions with biological targets and optimize pharmacokinetic profiles. nih.gov

The trifluoromethyl (-CF3) group is a highly valued substituent in modern drug design due to its unique electronic and steric properties. nbinno.com Its incorporation into a molecular scaffold, such as in this compound, can profoundly influence the compound's pharmacological profile. mdpi.com The strong electron-withdrawing nature of the -CF3 group can alter the acidity of nearby functional groups, impacting molecular interactions with target proteins. nbinno.com

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. nbinno.commdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased stability can lead to a longer biological half-life for the drug candidate. mdpi.com

Furthermore, the -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule. nbinno.commdpi.com This property is crucial for improving a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. mdpi.com Enhanced lipophilicity can lead to better bioavailability and distribution within the body. nbinno.commdpi.com The strategic placement of a -CF3 group can also improve a molecule's binding affinity to its target receptor, thereby increasing its potency. mdpi.commdpi.com For these reasons, trifluoromethyl substitution is a widely used strategy in drug discovery to optimize potency, selectivity, and metabolic stability. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. For scaffolds related to this compound, SAR studies have explored the impact of altering substituents on the aromatic ring to modulate activity.

For instance, in a series of YC-1 analogs, which are indazole derivatives, the nature of the substituent on a benzyl (B1604629) ring played a critical role in inhibitory activity. nih.gov Derivatives containing electron-withdrawing groups, such as (trifluoromethyl)phenyl and cyanophenyl, demonstrated higher levels of inhibitory activity compared to those with electron-donating groups like methoxyphenyl. nih.gov This suggests that the electron-withdrawing properties, similar to that provided by the -CF3 group in the target scaffold, are beneficial for activity.

In another study on benzil (B1666583) derivatives, which are used to probe carboxylesterase inhibition, molecular volume was identified as a key parameter. nih.gov The inhibition of different carboxylesterase isoforms was positively or negatively correlated with the volume of substituents on the aromatic rings, highlighting that steric bulk is a critical factor in determining isoform selectivity. nih.gov These findings underscore the importance of both electronic effects and steric factors in the design of derivatives based on the this compound scaffold.

Table 1: SAR Findings for Benzaldehyde-Related Scaffolds

Scaffold/Series Structural Modification Observation Biological Target/Assay
YC-1 Analogs Addition of electron-withdrawing groups (e.g., -CF3, -CN) to the benzyl ring Increased inhibitory activity. nih.gov Platelet Aggregation/Aortic Ring Relaxation
YC-1 Analogs Addition of electron-donating groups (e.g., -OCH3, -CH3) to the benzyl ring Similar or reduced inhibitory activity compared to the unsubstituted compound. nih.gov Platelet Aggregation/Aortic Ring Relaxation

Enzyme Inhibition Studies

The electrophilic aldehyde and nucleophilic hydroxyl groups on the this compound scaffold make it an attractive starting point for developing enzyme inhibitors. These functional groups can participate in key binding interactions, such as hydrogen bonding and covalent bond formation, within an enzyme's active site.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Research has shown that heterocyclic compounds derived from substituted benzaldehydes can exhibit potent cholinesterase inhibitory activity. nih.gov

In one study, a series of fluorinated spiropyrrolidine heterocyclic hybrids were synthesized and evaluated for AChE and BuChE inhibition. nih.gov The results, summarized in the table below, indicate that compounds with specific substitutions on the aryl ring, derived from a benzaldehyde (B42025) precursor, showed significant inhibitory potency. For example, a compound featuring a meta-methoxy substituted aryl ring demonstrated the highest potency against both AChE and BuChE. nih.gov This highlights the potential for derivatives of this compound to be developed as cholinesterase inhibitors, where the hydroxy and trifluoromethyl groups could be further optimized to enhance binding to the enzyme's active site.

Table 2: Cholinesterase Inhibitory Activity of Selected Benzaldehyde-Derived Hybrids

Compound ID Aryl Ring Substitution (from Benzaldehyde) AChE IC50 (µM) BuChE IC50 (µM)
Hybrid 4c 4-Chloro 2.48 ± 0.22 > 20
Hybrid 4e 3-Methoxy 1.97 ± 0.19 7.08 ± 0.20
Hybrid 4f 3-Nitro 2.54 ± 0.10 10.42 ± 0.16
Hybrid 4h 3,4-Dimethoxy 3.46 ± 0.20 12.17 ± 0.15
Galanthamine (Standard) N/A 2.08 ± 0.12 16.32 ± 0.11

(Data sourced from a study on fluorinated spiropyrrolidine heterocyclic hybrids. nih.gov)

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. acs.orgmdpi.com Several studies have demonstrated that compounds incorporating a benzaldehyde moiety can function as topoisomerase inhibitors.

One study investigated a benzaldehyde nitrogen mustard derivative (BNMPH) and found that it exhibited inhibition of human topoisomerase IIα. nih.gov The compound prevented the enzyme from relaxing supercoiled DNA in a concentration-dependent manner, with near-complete inhibition observed at a concentration of 50 µM. nih.gov Molecular docking studies suggested that the derivative binds within the human topoisomerase II-DNA complex. nih.gov

Table 3: Topoisomerase Inhibition by Benzaldehyde-Related Compounds

Compound/Series Enzyme Target Key Finding
Benzaldehyde Nitrogen Mustard Pyridine (B92270) Carboxyl Acid Hydrazone (BNMPH) Topoisomerase IIα Inhibited topoisomerase-catalyzed DNA relaxation in a concentration-dependent manner. nih.gov
Benzimidazole-Triazole Derivative 4b Topoisomerase I Exhibited significant inhibitory activity and cytotoxicity against A549 cancer cells (IC50 = 7.34 ± 0.21 µM). acs.org
Cyclooxygenase (COX) Inhibition

The trifluoromethyl moiety is a key feature in several compounds designed as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net The presence of this group can enhance binding affinity and selectivity for the COX-2 enzyme, which is a key mediator of inflammation and pain. researchgate.net Research into trifluoromethyl-substituted pyrimidine (B1678525) and pyrazole (B372694) derivatives has demonstrated their potential as potent and selective COX-2 inhibitors. researchgate.netagriculturejournal.org For instance, the trifluoromethyl group of certain pyrazole compounds can insert deep into the COX-2 active site pocket, forming hydrogen bonds with key amino acid residues like Gln192 and Arg513, which is consistent with their inhibitory activity. researchgate.net

While direct studies on this compound are limited, related structures such as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of the drug Triflusal, have been shown to inhibit COX-2-mediated prostaglandin (B15479496) E2 production. nih.gov Furthermore, HTB and its parent compound Triflusal were found to suppress the expression of the COX-2 enzyme itself, a mechanism not observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or salicylate (B1505791) under the same conditions. nih.gov This suggests that scaffolds containing both hydroxyl and trifluoromethyl groups on a benzene (B151609) ring are of significant interest for developing novel anti-inflammatory agents with multi-faceted mechanisms of action. nih.gov

Table 1: COX-2 Inhibition by Related Trifluoromethyl Compounds

Compound Target IC50 Notes
Triflusal COX-2 mediated PGE2 0.16 mM Also inhibits purified COX-2 enzyme. nih.gov
HTB (Metabolite) COX-2 mediated PGE2 0.39 mM Inhibits COX-2 protein expression. nih.gov
Celecoxib COX-2 0.055 µM Reference selective COX-2 inhibitor. researchgate.net
GyrB Protein Binding

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.govmdpi.com It is composed of two subunits, GyrA and GyrB. The GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function, and represents a key target for a class of inhibitors distinct from the well-known fluoroquinolones that target GyrA. mdpi.comnih.gov Natural products like novobiocin (B609625) are known to bind to the ATP-binding site of GyrB, competitively inhibiting its function. mdpi.com

Currently, there is a lack of specific research data directly linking this compound or its immediate derivatives, such as chalcones and Schiff bases, to the GyrB protein. The development of novel GyrB inhibitors often focuses on scaffolds that can mimic the binding of ATP, such as benzothiazoles, benzopyrones, and pyrazole-based compounds. nih.govmdpi.com While the this compound scaffold has not been explicitly explored for this target, its potential for elaboration into more complex heterocyclic systems could warrant future investigation in the search for new classes of bacterial DNA gyrase inhibitors.

Antimicrobial Efficacy

Derivatives synthesized from benzaldehydes, particularly Schiff bases and chalcones, are widely investigated for their antimicrobial properties. nih.govscienceopen.com The imine group (>C=N–) in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their biological activity. nih.govscienceopen.com

Antibacterial Activity (e.g., Escherichia coli, Staphylococcus aureus)

The this compound scaffold can be used to generate derivatives with significant antibacterial potential. Chalcones synthesized using 4'-trifluoromethyl acetophenone (B1666503) have demonstrated inhibitory activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com In one study, chalcone (B49325) derivatives incorporating a trifluoromethyl group were found to exhibit significant inhibition against various bacterial strains, with some compounds showing potent activity against S. aureus. acgpubs.org

Schiff bases are another class of derivatives with well-documented antibacterial effects. nih.gov The condensation of benzaldehydes with various amines can yield compounds that inhibit bacterial growth. ijmrsti.com Studies on Schiff bases derived from other substituted salicylaldehydes have shown moderate to good activity against both S. aureus and E. coli. semanticscholar.org The biological activity of these complexes is often enhanced upon coordination with metal ions. ijmrsti.com

Table 2: Antibacterial Activity of a Representative Trifluoromethyl-Substituted Chalcone Derivative

Compound Bacterial Strain MIC (µg/mL) Reference
Chalcone 13 Staphylococcus aureus 15.6 acgpubs.org
Chalcone 14 Staphylococcus aureus 7.81 acgpubs.org
Antifungal Activity (e.g., Candida albicans, Candida tropicalis)

Fungal infections, particularly those caused by Candida species, represent a significant health concern. researchgate.net Chalcones derived from trifluoromethyl and trifluoromethoxy-substituted acetophenones have been synthesized and evaluated for their antifungal properties against pathogenic fungi, including Candida albicans. nih.gov Research has shown that chalcones can exert their antifungal effect by disrupting the fungal cell wall. researchgate.net

One study reported the synthesis of 48 different chalcones and tested their activity against Candida tropicalis, among other fungi. researchgate.net The results indicated that compounds with electron-withdrawing groups, such as the trifluoromethyl group, are often associated with enhanced antifungal activity. researchgate.net Another study focusing on trifluoromethyl-substituted chalcones found that these compounds exhibited significant inhibitory activity against C. albicans. acgpubs.org

Table 3: Antifungal Activity of a Representative Trifluoromethyl-Substituted Chalcone Derivative

Compound Fungal Strain MIC (µg/mL) Reference
Chalcone 13 Candida albicans 62.5 acgpubs.org
Chalcone 13 Candida parapsilosis 15.6 acgpubs.org
Fluconazole Candida albicans 15.6 acgpubs.org
Antiplasmodial Activity (e.g., Plasmodium falciparum)

Malaria, caused by the Plasmodium parasite, remains a major global health threat, and the emergence of drug resistance necessitates the search for new therapeutic agents. semanticscholar.org The this compound scaffold is a valuable starting material for compounds with potential antiplasmodial activity. Chalcones containing trifluoroethoxy groups have been synthesized and screened for in vitro activity against P. falciparum, with some derivatives showing significant inhibitory effects. nih.gov

Furthermore, other heterocyclic systems incorporating the trifluoromethyl group, such as 3-trifluoromethyl-2-carbonylquinoxaline di-N-oxide derivatives, have been tested against chloroquine-resistant strains of P. falciparum. scielo.br Several compounds in this series demonstrated satisfactory inhibition with IC50 values in the low micromolar range. scielo.br These findings underscore the importance of the trifluoromethyl group in designing novel antiplasmodial agents.

Table 4: Antiplasmodial Activity of Related Trifluoromethyl Compounds

Compound Class P. falciparum Strain IC50 Reference
Trifluoroethoxychalcone (3f) 3D7 2.2 µg/mL nih.gov
Quinoxaline derivative (5c) FcB1 (CQ-resistant) 1.2 µM scielo.br

Anticancer Research (Preclinical Models)

The trifluoromethyl group is a common substituent in many modern pharmaceuticals, including anticancer drugs, as it can enhance properties like metabolic stability and membrane permeability. nih.gov Derivatives of the this compound scaffold are being explored for their potential as anticancer agents.

Research has focused on synthesizing novel heterocyclic compounds from trifluoromethyl-containing precursors. For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines was synthesized and evaluated for antiproliferative activity against several human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). nih.gov One of the most active compounds from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) agriculturejournal.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, demonstrated significant cytotoxic effects. nih.gov

In another study, novel benzofuran-triazole-benzaldehyde analogues were synthesized, where a 2-(trifluoromethyl)benzyl group was incorporated. researchgate.net This derivative showed outstanding activity against both lung (A-549) and cervical (HeLa) cancer cell lines when compared to the standard drug doxorubicin (B1662922). researchgate.net These studies highlight the strategy of incorporating the trifluoromethyl-aryl motif into more complex molecules to develop potent anticancer agents. nih.govresearchgate.net

Table 5: Anticancer Activity of a Representative Trifluoromethyl-Substituted Derivative

Compound Cell Line Activity Notes
7-Chloro-3-phenyl-5-(trifluoromethyl) agriculturejournal.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) Melanoma (A375, C32) 20% viability at 50 µM Most active in the synthesized series. nih.gov
Benzofuran-triazole-benzaldehyde analogue (6u) A-549 (Lung) IC50: 0.007 µM More potent than doxorubicin standard. researchgate.net

Antiviral Investigations

The quest for novel antiviral agents is a continuous effort in medicinal chemistry, and compounds containing fluorine have garnered significant attention. The trifluoromethyl (CF3) group can enhance the biological activity of a molecule by improving its metabolic stability, lipophilicity, and binding affinity to target enzymes. mdpi.com Specifically, the presence of a trifluoromethyl group in a drug's structure can facilitate the formation of hydrogen bonds necessary for the inhibition of viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com

Research into trifluoromethyl-containing heterocyclic compounds has shown promising results. For instance, studies on trifluoromethylthiolane derivatives have demonstrated significant inhibitory effects against Herpes simplex virus type 1 (HSV-1). mdpi.comrsc.org One such compound, 2-hydroxy-2-trifluoromethylthiolane, was found to reduce the titer of newly formed herpes viruses, suggesting that it interferes with the completion of virus particles, rendering them non-infectious. mdpi.comrsc.org This anti-herpetic activity is thought to be associated with the inhibition of viral replicative processes. mdpi.com

Furthermore, investigations into various hydroxy-substituted benzaldehydes have revealed that specific substitution patterns are crucial for potent antiviral activity. researchgate.net While a single hydroxyl group at the 2-position may not be sufficient, additional substitutions, including halogens like the trifluoromethyl group, can produce highly active compounds. researchgate.net The combination of the hydroxyl and trifluoromethyl groups in the this compound scaffold thus presents a promising foundation for the development of new antiviral drugs. The aldehyde functional group can be readily modified to generate a diverse library of derivatives, such as imines, oximes, and hydrazones, which can be screened for activity against a wide range of viruses.

Table 1: Antiviral Activity of Selected Trifluoromethylated Compounds
CompoundVirusActivity/ObservationReference
2-hydroxy-2-trifluoromethylthiolane (10S-52)Herpes simplex virus type 1 (HSV-1)Significantly inhibited virus reproduction, reducing the de novo virus by 1.7 log10. mdpi.comrsc.org
Fluorinated tetrahydrothiophene (B86538) derivative (10S-45)Influenza A (H1N1)Inhibited viral reproduction by 66.93 ± 3.34% at a concentration of 0.5 μg/mL. semanticscholar.org
Fluorinated tetrahydrothiophene derivative (10S-46)Influenza A (H1N1)Inhibited viral reproduction by 70.25 ± 3.51% at a concentration of 0.5 μg/mL. semanticscholar.org

Modulation of Specific Molecular Targets and Pathways (e.g., β2-Adrenoceptor Agonism)

The this compound scaffold is a promising starting point for the synthesis of molecules targeting specific biological pathways, such as β2-adrenoceptor agonism. β2-adrenoceptor agonists are crucial in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. nih.gov

The general structure of many potent β2-agonists includes an aromatic ring with hydroxyl substitutions, which is critical for binding to the receptor. For instance, the scaffold of 8-hydroxy-5-(2-hydroxy-1-((4-hydroxyphenethyl)amino)ethyl)quinolin-2(1H)-one has been identified as a potent and selective β2-adrenoceptor agonist. nih.gov This highlights the importance of the hydroxylated aromatic core in the pharmacophore.

The this compound molecule provides this key hydroxylated phenyl ring. The aldehyde group serves as a chemical handle for elaboration into the ethanolamine (B43304) side chain characteristic of many β2-agonists. The trifluoromethyl group at the 2-position can confer desirable pharmacokinetic properties and potentially enhance receptor binding affinity through specific interactions. By employing synthetic strategies to build upon the benzaldehyde, it is conceivable to synthesize novel series of β2-adrenoceptor agonists. Molecular docking studies of a potential derivative, (S)-5j, have shown a binding mode within the β2-adrenoceptor that resembles that of other known agonists, further supporting the potential of this scaffold. nih.gov

Table 2: Key Structural Features of β2-Adrenoceptor Agonists
Structural FeatureImportanceRelevance of this compound
Aromatic Ring with Hydroxyl Group(s)Essential for receptor binding and activation.Provides the core 5-hydroxyphenyl moiety.
Ethanolamine Side ChainCommon feature in many β2-agonists, interacts with key residues in the receptor.The aldehyde group can be readily converted to this side chain.
Substituents on the Aromatic RingInfluence selectivity, duration of action, and pharmacokinetic properties.The trifluoromethyl group can enhance metabolic stability and binding affinity.

Future Directions and Potential Research Areas

Catalyst Development for Transformations Involving the Compound

The reactivity of this compound in various organic transformations can be significantly enhanced and controlled through the development of novel catalysts. For instance, in Claisen-Schmidt and aldol (B89426) condensation reactions, which are fundamental for carbon-carbon bond formation, the choice of catalyst is paramount. nih.govresearchgate.net

Research into catalysts for benzaldehyde condensation has shown that layered double hydroxides (LDHs) and their derived mixed oxides, such as MgFeAl-LDH, exhibit high activity and selectivity. nih.gov These solid base catalysts can be tailored to optimize the reaction of this compound with various ketones or other carbonyl compounds. Future research could focus on developing LDHs with different metal compositions or using organic alkalis in their synthesis to fine-tune their basicity and catalytic performance for this specific substrate. nih.gov

Furthermore, acid-base bifunctional catalysts have shown promise in accelerating aldol condensation rates. researchgate.net Designing heterogeneous catalysts with precisely controlled acidic and basic sites could offer a highly efficient route for the self-condensation of derivatives of this compound or its cross-condensation with other molecules. The development of such catalysts would not only improve reaction yields and selectivities but also align with the principles of green chemistry by enabling easier catalyst separation and recycling. researchgate.net

Expansion of Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. semanticscholar.orgmdpi.com Substituted benzaldehydes are frequently used as key building blocks in a variety of MCRs. The unique electronic properties of this compound make it an attractive candidate for incorporation into existing and novel MCRs.

For example, in Biginelli-like reactions, 2-hydroxybenzaldehydes have been successfully used to synthesize diverse heterocyclic scaffolds. semanticscholar.orgmdpi.com By substituting this compound in these reactions, novel libraries of compounds with potential biological activities can be generated. The interplay between the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group can influence the reactivity and outcome of the MCR, potentially leading to the discovery of new reaction pathways and products.

Future research should explore the use of this compound in other MCRs, such as the Hantzsch pyridine synthesis, Ugi reaction, or Passerini reaction. nih.gov This would enable the rapid generation of molecular diversity around this core scaffold, providing a rich source of compounds for high-throughput screening in drug discovery programs. rsc.org

Novel Scaffold Design for Emerging Therapeutic Targets

The strategy of "scaffold hopping," where the core structure of a known active molecule is replaced with a novel scaffold while retaining key binding interactions, is a valuable approach in drug design. mdpi.com this compound serves as an excellent starting point for such endeavors. Its substituted phenyl ring can mimic the core of various natural products or existing drugs, while the trifluoromethyl and hydroxyl groups provide handles for chemical modification and tuning of properties.

Inspired by the development of fungicides from natural products, the α,β-unsaturated ketone moiety of a lead compound could be replaced by a pyridine ring linked to a phenoxy group derived from this compound. mdpi.com This approach could lead to the discovery of novel compounds targeting enzymes such as succinate (B1194679) dehydrogenase, a key target in antifungal drug development. mdpi.com

Moreover, the principles of modular assembly using fluorinated building blocks can be applied to design new therapeutic agents. mdpi.com The this compound core can be combined with other fluorinated synthons or carbohydrate-derived building blocks to create novel molecular architectures. These new scaffolds can then be evaluated against a range of emerging therapeutic targets, including protein-protein interactions and allosteric binding sites on enzymes, opening up new avenues for drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or directed ortho-metalation followed by trifluoromethylation. Key steps include protecting the hydroxyl group (e.g., using acetyl or methoxy groups) to prevent side reactions. Reaction optimization should focus on:

  • Temperature control (e.g., 0–5°C for trifluoromethylation to minimize decomposition).
  • Catalysts such as Lewis acids (AlCl₃) for Friedel-Crafts reactions.
  • Solvent selection (polar aprotic solvents like DMF enhance electrophilic substitution).
    • Yield Considerations : Contradictions in reported yields (e.g., 40–75%) may arise from impurities in trifluoromethylating agents or incomplete deprotection steps .

Q. How should researchers safely handle this compound in the laboratory?

  • Safety Protocols :

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (skin/eye irritation risks are inferred from analogs like 5-Acetyl-2-methoxybenzaldehyde) .
  • Store in airtight containers under dry, inert conditions to prevent degradation.
  • Emergency measures: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention for persistent symptoms .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (δ 5–6 ppm, broad). Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -70 ppm).
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ (calculated for C₈H₅F₃O₂: 190.02 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key steps:

  • Grow crystals via slow evaporation in ethanol/water.
  • Address disorder in the trifluoromethyl group using PART instructions in SHELXL.
  • Validate hydrogen bonding (e.g., O-H⋯O interactions) with ORTEP-3 for visualization .
    • Data Interpretation : Compare bond lengths/angles with related benzaldehydes (e.g., 5-tert-Butyl-2-hydroxy-3-(2-thienyl)-benzaldehyde) to identify electronic effects of the CF₃ group .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Strategy :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., aldehyde carbon).
  • Simulate transition states for reactions with amines or hydrazines to optimize reaction pathways.
  • Compare with experimental results (e.g., Schiff base formation yields) to validate models .

Q. How can researchers address contradictions in reported biological activity data for analogs of this compound?

  • Analysis Framework :

  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing CF₃ with Cl or OCH₃) and assay against targets like kinases or GPCRs.
  • Assay Conditions : Control variables (pH, solvent polarity) that affect tautomerism (e.g., keto-enol equilibrium in hydroxybenzaldehydes) .
  • Data Normalization : Use reference compounds (e.g., 4-Hydroxybenzaldehyde) to calibrate activity measurements .

Q. What strategies mitigate challenges in detecting tautomeric forms of this compound?

  • Experimental Design :

  • Use variable-temperature NMR (VT-NMR) to monitor tautomer equilibria (e.g., enol-aldehyde vs. keto forms).
  • Employ deuterated solvents (DMSO-d₆) to slow exchange rates and resolve splitting patterns.
  • Compare with computational IR spectra to assign tautomeric peaks .

Methodological Tables

Technique Application Key Parameters
SC-XRD with SHELXLStructural refinementR-factor < 5%, PART instructions for disorder
DFT (B3LYP/6-311+G(d,p))Reactivity predictionGibbs free energy of activation (ΔG‡)
VT-NMRTautomer equilibrium analysisTemperature range: -40°C to 80°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.